4-(4-(2-Phenoxyethyl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine
Description
4-(4-(2-Phenoxyethyl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core substituted at position 4 with a piperazine moiety linked via a 2-phenoxyethyl chain and at position 5 with a phenyl group. Thieno[2,3-d]pyrimidine derivatives are renowned for their pharmacological versatility, including anticancer, antimicrobial, and anti-inflammatory activities . The piperazine-phenoxyethyl substituent in this compound likely enhances its solubility and bioavailability compared to simpler analogs, while the phenyl group at position 5 contributes to aromatic stacking interactions in biological targets.
Properties
Molecular Formula |
C24H24N4OS |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
4-[4-(2-phenoxyethyl)piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C24H24N4OS/c1-3-7-19(8-4-1)21-17-30-24-22(21)23(25-18-26-24)28-13-11-27(12-14-28)15-16-29-20-9-5-2-6-10-20/h1-10,17-18H,11-16H2 |
InChI Key |
YACJSHHFOITQOA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCOC2=CC=CC=C2)C3=C4C(=CSC4=NC=N3)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(2-Phenoxyethyl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[2,3-d]pyrimidine ring.
Introduction of the Phenyl Group: The phenyl group is introduced through a substitution reaction, often using a phenyl halide and a suitable base.
Attachment of the Piperazine Moiety: The piperazine ring is attached to the thieno[2,3-d]pyrimidine core via a nucleophilic substitution reaction.
Linking the Phenoxyethyl Group: The final step involves the attachment of the phenoxyethyl group to the piperazine ring, typically through an alkylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-(2-Phenoxyethyl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and phenyl groups.
Common Reagents and Conditions
Oxidation: m-CPBA in an organic solvent like dichloromethane.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Phenyl halides and bases like potassium carbonate (K2CO3) in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Antitumor Activity
Research has indicated that thieno[2,3-d]pyrimidine derivatives exhibit significant antitumor properties. A study highlighted the synthesis of various derivatives, including those similar to our compound, which were evaluated for their ability to inhibit tumor growth in vitro and in vivo models. These compounds demonstrated potent activity against several cancer cell lines, suggesting that modifications in the thieno[2,3-d]pyrimidine framework could enhance their antitumor efficacy .
Anti-inflammatory Effects
Another significant application of this compound is its anti-inflammatory potential. Studies have shown that derivatives of thieno[2,3-d]pyrimidines can effectively reduce inflammation markers in animal models. The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation .
Vascular Endothelial Growth Factor Receptor Inhibition
The compound has been studied for its ability to inhibit vascular endothelial growth factor receptor (VEGFR) activity. This inhibition is crucial in cancer therapy as it disrupts angiogenesis—the formation of new blood vessels that tumors require for growth. Compounds structurally similar to 4-(4-(2-phenoxyethyl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine have shown promising results as VEGFR inhibitors .
Synthesis Methodologies
The synthesis of 4-(4-(2-phenoxyethyl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine typically involves multi-step organic reactions. Key steps include:
- Formation of the Thieno[2,3-d]pyrimidine Core : This is often achieved through cyclization reactions involving appropriate precursors.
- Piperazine Substitution : The introduction of the piperazine moiety is crucial for enhancing biological activity.
- Phenoxyethyl Group Addition : The phenoxyethyl substituent plays a significant role in modulating the pharmacokinetics and pharmacodynamics of the compound.
Case Study 1: Antitumor Efficacy
In a recent study, a series of thieno[2,3-d]pyrimidine derivatives were tested against human melanoma cells. The results indicated that compounds with structural similarities to 4-(4-(2-phenoxyethyl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine exhibited IC50 values significantly lower than standard chemotherapeutics .
Case Study 2: Anti-inflammatory Mechanism
A pharmacological evaluation demonstrated that a derivative effectively reduced carrageenan-induced paw edema in rats, showcasing its potential as an anti-inflammatory agent . This study provided insights into the dosage and administration routes that maximize therapeutic effects while minimizing side effects.
Biological Activity
4-(4-(2-Phenoxyethyl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine (CAS Number: 611197-45-6) is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.
- Molecular Formula : C24H24N4OS
- Molecular Weight : 416.54 g/mol
- Structure : The compound features a thieno[2,3-d]pyrimidine core substituted with a phenyl group and a piperazine moiety linked to a phenoxyethyl chain.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit diverse biological activities, including:
- Anticancer Activity : Compounds with piperazine and thienopyrimidine structures have been shown to possess significant antiproliferative effects against various cancer cell lines.
- Kinase Inhibition : Many derivatives exhibit inhibitory activity against key kinases involved in cancer progression, including VEGFR-2 and c-Met.
Case Studies and Findings
-
In Vitro Studies :
- A study evaluating compounds similar to 4-(4-(2-Phenoxyethyl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine demonstrated promising results in inhibiting cell proliferation in various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HepG2 (liver cancer). For instance, related compounds showed IC50 values ranging from 2.16 μM to 20.15 μM against these cell lines, indicating potent anticancer properties .
- Mechanism of Action :
- Selectivity and Toxicity :
Structure-Activity Relationship (SAR)
The biological activity of 4-(4-(2-Phenoxyethyl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine can be attributed to its structural features:
- The presence of the piperazine ring is critical for binding to biological targets.
- The thienopyrimidine core enhances interaction with kinase domains, increasing specificity and potency against targeted pathways .
Comparative Analysis
To better understand the efficacy of this compound, a comparative analysis with other known inhibitors is beneficial. Below is a summary table highlighting key characteristics:
| Compound | IC50 (μM) | Target Kinase | Cell Line | Toxicity |
|---|---|---|---|---|
| Compound A | 2.16 | VEGFR-2 | A549 | Low |
| Compound B | 9.13 | c-Met | MCF-7 | Moderate |
| 4-(4-(2-Phenoxyethyl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine | TBD | TBD | TBD | TBD |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Key Differences
The following table summarizes structural variations, physicochemical properties, and biological activities of analogous thieno[2,3-d]pyrimidine derivatives:
Analysis of Structural and Functional Differences
Piperazine Linkers: The target compound’s piperazine-phenoxyethyl chain improves water solubility compared to bulkier groups like p-tolyloxy () or cinnamyl (). The phenoxyethyl linker may also facilitate hydrogen bonding with biological targets .
Halogenated Substituents: The 3-chloro-4-fluorophenoxy derivative () demonstrates how electron-withdrawing groups can improve antimicrobial efficacy, likely by increasing electrophilicity and target binding .
Triazole Derivatives: Compounds with 1,2,3-triazole moieties () exhibit notable antibacterial and antifungal activities, attributed to the triazole’s ability to form hydrogen bonds and coordinate metal ions . This contrasts with the target compound’s piperazine group, which may prioritize different receptor interactions.
Physicochemical and Pharmacokinetic Insights
- Molecular Weight : The target compound (443.56 g/mol) falls within the acceptable range for drug-likeness (≤500 g/mol), unlike some triazole derivatives (~450 g/mol), which may face bioavailability challenges .
- Solubility: The phenoxyethyl-piperazine chain likely enhances aqueous solubility compared to halogenated or thioether analogs, critical for oral absorption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
